Boc-L-光敏脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

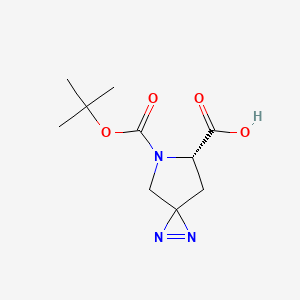

(S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, also known as Boc-SPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Boc-SPH belongs to the class of spirocyclic compounds and has a unique structure that makes it a valuable tool in medicinal chemistry research.

科学研究应用

光亲和标记

Boc-L-光敏脯氨酸是脯氨酸的光活化衍生物,用于光亲和标记 . 这种技术是用于鉴定生物活性小分子靶标的有力工具 . 光不稳定基团可以与小分子一起掺入,连同探针一起允许随后检测光交联受体 .

环状肽模拟抗生素的合成

使用Fmoc-L-光敏脯氨酸合成环状肽模拟抗生素表明,这种光探针可以使用固相Fmoc化学掺入合成肽中 . 这种应用在药物化学领域具有重要意义。

3. 各种基于肽的光亲和探针的制备 光敏脯氨酸在制备各种基于肽的光亲和探针方面可能具有广泛的价值 . 这些探针用于研究蛋白质-蛋白质相互作用、蛋白质-DNA相互作用和其他生物过程。

4. 研究细胞代谢和巨分子合成的调控 包括Boc-L-光敏脯氨酸在内的L-脯氨酸类似物已被证明是研究原核和真核细胞中细胞代谢和巨分子合成调控的宝贵试剂 .

工业用途

除了基础研究外,L-脯氨酸类似物也是用于工业目的的有用化合物 . 例如,通过分离对L-脯氨酸类似物具有抗性的突变体,获得了过量产生L-脯氨酸的微生物 .

6. 微调肽的生物学、药学或物理化学性质 L-脯氨酸类似物是微调天然存在的或从头设计的肽的生物学、药学或物理化学性质的有希望的候选者 .

作用机制

Target of Action

Boc-L-Photo-Proline, also known as (6S)-5-[(tert-butoxy)carbonyl]-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid or (S)-5-(tert-butoxycarbonyl)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a novel photo-crosslinking amino acid . It can be incorporated into proteins by cultivation or by chemical synthesis into peptides and other synthetic molecules . The primary targets of this compound are the proteins into which it is incorporated .

Mode of Action

Upon irradiation with UV light (approximately 360 nm) for 10 minutes, Boc-L-Photo-Proline yields a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond . This allows for the study of protein-protein interactions and the identification of potential targets of biologically active small molecules .

Biochemical Pathways

The incorporation of Boc-L-Photo-Proline into proteins affects the biochemical pathways related to protein synthesis and function. It plays a significant role in the synthesis of multifunctional targets, particularly in the protection and deprotection of amine functional groups . The compound is also involved in the proline cycle, which is relevant to human tumors .

Pharmacokinetics

It is known that the compound is a white to off-white powder , suggesting that it may be administered orally or through injection. It is soluble in acetic acid , indicating that it may be absorbed in the gastrointestinal tract if taken orally

Result of Action

The result of Boc-L-Photo-Proline’s action is the formation of an irreversible covalent bond with neighboring molecules . This allows for the study of protein-protein interactions and the identification of potential targets of biologically active small molecules . It has been used in the synthesis of a cyclic peptidomimetic antibiotic , demonstrating its potential in drug development.

Action Environment

The action of Boc-L-Photo-Proline is influenced by environmental factors such as light and temperature. The compound requires UV light (approximately 360 nm) to yield a highly reactive carbene species . It is also relatively stable under normal conditions but should be kept away from strong acids and bases . The compound may produce toxic gases when heated , indicating that it should be handled with care in environments with high temperatures.

生化分析

Biochemical Properties

Boc-L-Photo-Proline plays a significant role in biochemical reactions. When irradiated with UV light (approximately 360 nm) for 10 minutes on ice, it yields a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond . This property makes Boc-L-Photo-Proline a valuable tool in the study of protein-protein interactions and the structure of biomolecules .

Cellular Effects

The cellular effects of Boc-L-Photo-Proline are primarily related to its ability to form covalent bonds with neighboring molecules when activated by UV light . This can lead to changes in protein conformation and function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the nature of the neighboring molecules and the cellular context .

Molecular Mechanism

The molecular mechanism of Boc-L-Photo-Proline involves the formation of a highly reactive carbene species upon UV irradiation . This carbene species can then rapidly react with neighboring molecules, forming an irreversible covalent bond . This can lead to changes in the structure and function of proteins and other biomolecules, potentially influencing a wide range of cellular processes .

Temporal Effects in Laboratory Settings

The effects of Boc-L-Photo-Proline can change over time in laboratory settings. The compound is stable until it is activated by UV light, at which point it rapidly reacts with neighboring molecules .

属性

IUPAC Name |

(5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-9(2,3)17-8(16)13-5-10(11-12-10)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKAXDABRVVZAV-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2539314.png)

![7-Thia-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B2539317.png)

![N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B2539318.png)

![5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2539327.png)

![1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539328.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2539329.png)

![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)